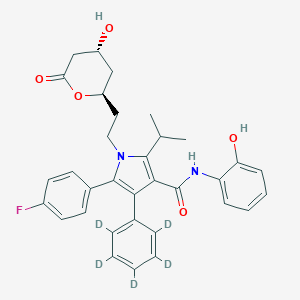

2-Hydroxy Atorvastatin Lactone-d5

Vue d'ensemble

Description

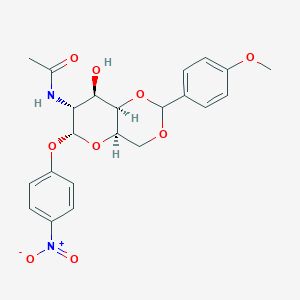

Synthesis Analysis

The synthesis of D5-labeled isotopomers of atorvastatin, atorvastatin lactone, and its hydroxy metabolites is designed to create internal standards for LC/MS/MS methods. These standards are crucial for the simultaneous quantitative determination of atorvastatin and its hydroxy metabolites in human serum. D5-Atorvastatin and D5-atorvastatin lactone are synthesized from D5-aniline, while their hydroxy metabolites are synthesized using D5-benzaldehyde (Chen et al., 2000).

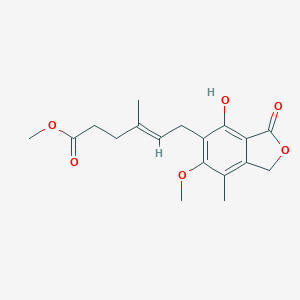

Molecular Structure Analysis

The molecular structure of atorvastatin, including its lactone form, undergoes pH-dependent hydroxy acid-lactone interconversion similar to other statins. A DFT study reveals that atorvastatin lactone is less stable than its hydroxy acid form under both mildly acidic and basic conditions. The equilibrium slightly favors the lactone side in the presence of a carboxylic acid, while hydrolysis under basic conditions significantly favors the hydroxy acid form. These findings indicate the flexibility of atorvastatin compared to other statins and highlight the importance of the lactonization-hydrolysis energy barriers (Hoffmann & Nowosielski, 2008).

Chemical Reactions and Properties

Atorvastatin and its lactone form participate in a variety of chemical reactions, including oxidation and hydrolysis, which are crucial for their metabolic pathways. The lactone form, in particular, is noted for its significantly higher affinity to CYP3A4 compared to the acid form, resulting in a greater metabolic clearance. This underlines the lactone form's critical role in the disposition of atorvastatin and its interactions with other drugs (Jacobsen et al., 2000).

Physical Properties Analysis

The physical properties of 2-Hydroxy Atorvastatin Lactone-d5, including its stability and solubility, are essential for its application in research. For example, the stability of atorvastatin's acid and lactone forms in human serum has been extensively studied, indicating that the lactone compounds are unstable as they rapidly hydrolyze to their respective acid forms. This knowledge is vital for handling and storing these compounds for research purposes (Jemal et al., 1999).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological molecules, are central to understanding 2-Hydroxy Atorvastatin Lactone-d5's role and efficacy. Studies on the structure-activity relationship of atorvastatin derivatives highlight the importance of the lactone form's specific hydrolysis by enzymes like paraoxonase 3 (PON3), illustrating the nuanced interactions that dictate the prodrug's activation and function (Mizoi et al., 2020).

Applications De Recherche Scientifique

Drug Screening and Development

Atorvastatin methyl ester and lactone, including forms like 2-Hydroxy Atorvastatin Lactone-d5, have high affinity for P-glycoprotein. This makes them sensitive tools for studying P-glycoprotein affinity in drug screening and early drug development (Bogman et al., 2001).

Metabolism and Drug Interactions

These compounds show significant interaction with metabolic enzymes like CYP3A4. Atorvastatin lactone has a higher affinity to CYP3A4 than its acid form, resulting in faster metabolism and more pronounced drug interactions (Jacobsen et al., 2000).

Inhibitory Effects on Enzymatic Activity

The lactone forms of statins, including atorvastatin, exhibit stronger inhibitory effects on enzymes like CYP3A4/5 than their acid forms (Sakaeda et al., 2005).

Internal Standards in Analytical Methods

D5-labeled atorvastatin and its hydroxy metabolites, such as 2-Hydroxy Atorvastatin Lactone-d5, are synthesized as internal standards in methods like LC/MS/MS for quantifying the drug and its metabolites in human serum (Chen et al., 2000).

Mechanistic Insights into Statin Metabolism

Atorvastatin exhibits a more flexible hydroxy acid-lactone interconversion mechanism compared to other statins, which is crucial for understanding its metabolic pathways (Hoffmann & Nowosielski, 2008).

Toxicology and Pharmacodynamics

Research also delves into the comparative metabolism of statin lactones in liver and intestine microsomes, their interactions with various transporters, and their implications in toxicology and pharmacodynamics (Filppula et al., 2021).

Safety And Hazards

Orientations Futures

The use of 2-Hydroxy Atorvastatin Lactone-d5 in research studies to investigate the metabolism and pharmacokinetics of atorvastatin is expected to continue . As our understanding of the metabolic processes involved in the action of Atorvastatin and its metabolites increases, this could lead to the development of more effective treatments for conditions such as hypercholesterolemia .

Propriétés

IUPAC Name |

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(2-hydroxyphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2-propan-2-ylpyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-26-10-6-7-11-27(26)38)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-25-18-24(37)19-28(39)41-25/h3-15,20,24-25,37-38H,16-19H2,1-2H3,(H,35,40)/t24-,25-/m1/s1/i3D,4D,5D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNECBMZJZFGTIK-AABVQTEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3O)C(C)C)CC[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445260 | |

| Record name | 2-Hydroxy Atorvastatin Lactone-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy Atorvastatin Lactone-d5 | |

CAS RN |

265989-50-2 | |

| Record name | 1H-Pyrrole-3-carboxamide, 5-(4-fluorophenyl)-N-(2-hydroxyphenyl)-2-(1-methylethyl)-4-(phenyl-d5)-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=265989-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy Atorvastatin Lactone-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

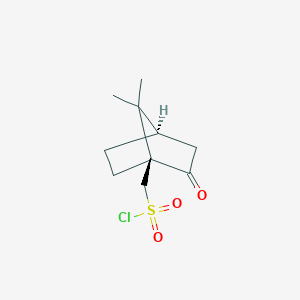

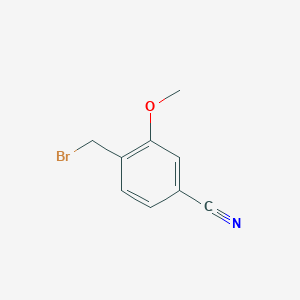

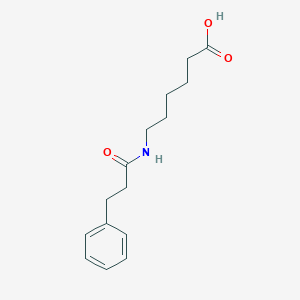

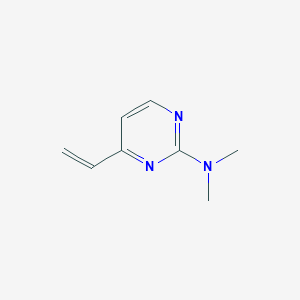

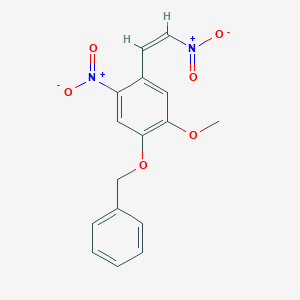

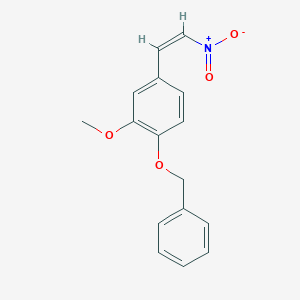

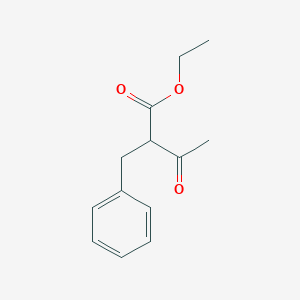

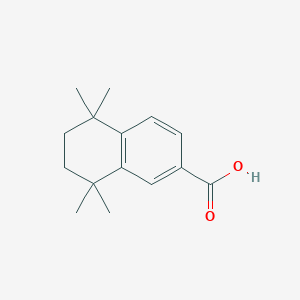

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione](/img/structure/B18234.png)